![molecular formula C4H3F2N3O2 B2596536 3-(difluoromethyl)-4-nitro-1H-pyrazole CAS No. 1789048-54-9](/img/structure/B2596536.png)
3-(difluoromethyl)-4-nitro-1H-pyrazole
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” involves the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, and then with methyl hydrazine . This forms mainly the required pyrazole ring .Molecular Structure Analysis
The molecular structure of “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” has been confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, a radical–radical cross-coupling strategy for direct difluoromethylation of the C(sp3)–H bond has been reported .Scientific Research Applications
a. Antifungal Activity: Recent studies have demonstrated that this compound exhibits promising antifungal properties . Its mode of action likely involves interactions with key amino acid residues in fungal enzymes, disrupting their function and inhibiting fungal growth.
b. Hydrogen-Bond Donor Properties: Compounds containing a CF2H group (such as our pyrazole) have been found to be excellent hydrogen-bond donors compared to their methylated counterparts . This property can be leveraged in drug design to enhance binding affinity and specificity.
Process Chemistry and Synthetic Methodology
Advances in difluoromethylation processes have streamlined access to pharmaceutical-relevant molecules. Notably, metal-based methods can transfer CF2H to C(sp2) sites both stoichiometrically and catalytically. Additionally, Minisci-type radical chemistry enables difluoromethylation of C(sp2)–H bonds, particularly in heteroaromatics .
Computational Chemistry and Molecular Docking
Molecular docking studies have revealed that our compound interacts directly with specific amino acid residues in target proteins, suggesting potential binding sites and guiding drug design efforts .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibit succinate dehydrogenase (sdhi), a key enzyme in the mitochondrial respiration chain .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, possibly succinate dehydrogenase, leading to inhibition of the enzyme’s activity . This interaction could result in changes in the metabolic processes within the cell.
Biochemical Pathways
If the compound acts similarly to structurally related compounds, it may affect the mitochondrial respiration chain by inhibiting succinate dehydrogenase . This could potentially disrupt energy production within the cell and have downstream effects on various cellular processes.
Result of Action
If the compound acts similarly to structurally related compounds, its inhibition of succinate dehydrogenase could disrupt energy production within the cell, potentially leading to cell death .
Safety and Hazards
properties
IUPAC Name |
5-(difluoromethyl)-4-nitro-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3O2/c5-4(6)3-2(9(10)11)1-7-8-3/h1,4H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRDJSYMLUZDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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